Beryllium diammonium tetrafluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beryllium diammonium tetrafluoride, also known as this compound, is a useful research compound. Its molecular formula is BeF4H8N2 and its molecular weight is 121.083 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Material Science

Beryllium diammonium tetrafluoride serves as a precursor for the production of beryllium fluoride (BeF2) glass, which is achieved by heating the salt to about 1000 °C . Beryllium fluoride glass is notable for its low refractive index and high transparency in the ultraviolet range, making it suitable for optical applications such as lenses and windows in high-energy laser systems.

Nuclear Energy

Beryllium metal produced from this compound is utilized in the nuclear energy sector. Beryllium acts as a neutron moderator and reflector, enhancing the efficiency of nuclear reactions. Its application includes the manufacturing of neutron sources and components for nuclear reactors . Additionally, beryllium mirrors were used in advanced telescopes like the James Webb Space Telescope, highlighting its importance in aerospace applications .

Biomedical Research

Recent studies have indicated that tetrafluoroberyllate ions can inhibit F-ATPase enzymes in mitochondria and bacteria by mimicking phosphate structures. This property suggests potential applications in biochemistry and pharmacology for studying enzyme mechanisms and developing inhibitors .

Case Study 1: Beryllium Fluoride Glass Production

- Objective : To produce high-quality beryllium fluoride glass for optical applications.

- Method : this compound was thermally decomposed to yield beryllium fluoride.

- Results : The resulting glass demonstrated superior optical clarity and thermal stability compared to traditional glass materials.

Case Study 2: Nuclear Reactor Components

- Objective : To evaluate the effectiveness of beryllium metal derived from this compound as a neutron reflector.

- Method : Beryllium metal was tested in various reactor designs.

- Results : Enhanced neutron economy was observed, leading to improved reactor performance metrics.

Safety and Toxicity Considerations

While beryllium compounds have valuable applications, they are also associated with significant health risks. Beryllium is classified as a toxic substance that can cause chronic beryllium disease (CBD) upon inhalation or prolonged exposure . Safety protocols must be strictly adhered to when handling this compound and its derivatives.

化学反应分析

Thermal Decomposition

Heating (NH₄)₂BeF₄ drives its decomposition into beryllium fluoride (BeF₂) and ammonium fluoride (NH₄F) vapors. This reaction occurs in stages:

NH BeF ΔNH BeF ΔNH Be F ΔBeF +2NH F

Key conditions and outcomes:

| Parameter | Value | Source |

|---|---|---|

| Final decomposition temperature | ≈1000°C | |

| Primary product | BeF₂ glass | |

| Byproduct | NH₄F (volatilized) |

BeF₂ glass is used in nuclear reactors and optical systems, including the James Webb Space Telescope mirrors .

Reduction to Elemental Beryllium

BeF₂ derived from (NH₄)₂BeF₄ undergoes reduction with magnesium at high temperatures:

BeF +Mg1300°CBe+MgF

Industrial applications include:

Metathesis Reactions

(NH₄)₂BeF₄ reacts with metal salts to form other tetrafluoroberyllates:

| Reaction | Product | Application | Source |

|---|---|---|---|

| NH BeF +2LiCl→Li BeF +2NH Cl | Lithium tetrafluoroberyllate | Molten salt reactors (FLiBe) | |

| NH BeF +Ba NO →BaBeF ↓+2NH NO | Barium tetrafluoroberyllate | Gravimetric Be analysis |

These reactions exploit the low solubility of products like BaBeF₄ for analytical or material synthesis purposes .

Aqueous Reactivity

(NH₄)₂BeF₄ dissolves in water but hydrolyzes slowly in acidic conditions:

NH BeF +H O⇌Be OH +4HF+2NH

Key properties:

| Property | Value | Source |

|---|---|---|

| Solubility in water | Low (exact data unavailable) | |

| Hydrolysis stability | Stable in HF-rich solutions |

Coordination Chemistry

The tetrafluoroberyllate anion ([BeF₄]²⁻) mimics sulfate in crystal structures, enabling isoformic substitutions:

| Example Compound | Structure Similarity | Notes | Source |

|---|---|---|---|

| K₂[BeF₄] | K₂[SO₄] (Langbeinite) | Used in nonlinear optics | |

| (NH₄)₂[BeF₄] | (NH₄)₂[SO₄] | Toxic, handled under strict controls |

属性

CAS 编号 |

14874-86-3 |

|---|---|

分子式 |

BeF4H8N2 |

分子量 |

121.083 g/mol |

IUPAC 名称 |

diazanium;beryllium;tetrafluoride |

InChI |

InChI=1S/Be.4FH.2H3N/h;4*1H;2*1H3/q+2;;;;;;/p-2 |

InChI 键 |

BZNAXXLFJPTIDH-UHFFFAOYSA-L |

SMILES |

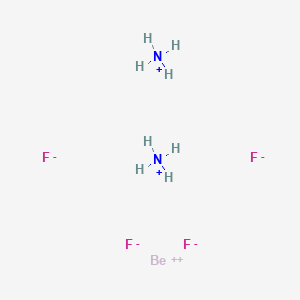

[Be+2].[NH4+].[NH4+].[F-].[F-].[F-].[F-] |

规范 SMILES |

[Be+2].[NH4+].[NH4+].[F-].[F-].[F-].[F-] |

Key on ui other cas no. |

14874-86-3 |

同义词 |

beryllium diammonium tetrafluoride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。